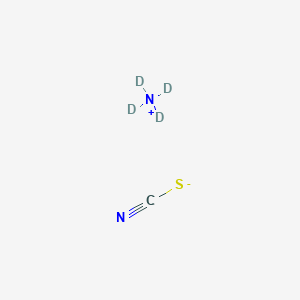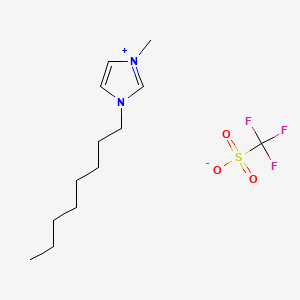
(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the empirical formula C13H11BBrClO3 . It has a molecular weight of 341.39 . The compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid” can be represented by the SMILES string OB(O)c1cccc(Br)c1OCc2ccc(Cl)cc2 . The InChI representation is InChI=1S/C13H11BBrClO3/c15-12-3-1-2-11(14(17)18)13(12)19-8-9-4-6-10(16)7-5-9/h1-7,17-18H,8H2 .Physical And Chemical Properties Analysis
“(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid” is a solid substance with a melting point of 104-109 °C (lit.) . It contains varying amounts of anhydride .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
Summary of the Application
The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction that is widely used in organic chemistry to form carbon-carbon bonds . This reaction is particularly useful due to its mild reaction conditions and the stability of the organoboron reagents used.
Methods of Application
In the Suzuki–Miyaura coupling, an organoboron compound (like our compound of interest) and a halide are coupled using a palladium catalyst . The reaction generally proceeds through oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to form the carbon-carbon bond .
Results or Outcomes
The Suzuki–Miyaura coupling has been successfully used to synthesize a wide variety of organic compounds . The reaction is known for its high yields and excellent selectivity .
Conjugate Addition Reactions
Summary of the Application
Boronic acids can participate in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .
Methods of Application
The boronic acid is reacted with an ethenesulfonamide under suitable conditions to form the arylethanesulfonamide .
Results or Outcomes
This reaction can lead to the formation of arylethanesulfonamides, which have various applications in organic synthesis .
Cross-Coupling Reactions
Summary of the Application
Boronic acids can be used in cross-coupling reactions with diazoesters or potassium cyanate .
Methods of Application
The boronic acid is reacted with a diazoester or potassium cyanate under suitable conditions to perform the cross-coupling .
Results or Outcomes
This reaction can lead to the formation of various organic compounds, depending on the diazoester or potassium cyanate used .
Synthesis of Biarylketones and Phthalides
Summary of the Application
Boronic acids can be used in the synthesis of biarylketones and phthalides .
Methods of Application
The boronic acid is reacted with suitable reagents under appropriate conditions to form the biarylketones or phthalides .
Results or Outcomes
This reaction can lead to the formation of biarylketones and phthalides, which have various applications in organic synthesis .
Eigenschaften
IUPAC Name |
[3-bromo-2-[(4-chlorophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrClO3/c15-12-3-1-2-11(14(17)18)13(12)19-8-9-4-6-10(16)7-5-9/h1-7,17-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWXXELCTOFTRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584588 |
Source


|
| Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
849052-23-9 |
Source


|
| Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














